molecular formula C32H47N7O15S2 B034700 Prothrombin (18-23) CAS No. 103658-53-3

Prothrombin (18-23)

Cat. No.: B034700
CAS No.: 103658-53-3
M. Wt: 833.9 g/mol
InChI Key: FSRRFCISZLQALP-NMTCSRCMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prothrombin (18-23), also known as Prothrombin (18-23), is a useful research compound. Its molecular formula is C32H47N7O15S2 and its molecular weight is 833.9 g/mol. The purity is usually 95%.
The exact mass of the compound Prothrombin (18-23) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Prothrombin (18-23) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prothrombin (18-23) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Trauma-Induced Coagulopathy (TIC)

Prothrombin complex concentrates (PCCs), which include derivatives like Prothrombin (18-23), have been studied for their efficacy in treating TIC, a common complication in trauma patients characterized by coagulopathy and hemorrhage. Recent studies indicate that PCCs can effectively reduce the need for blood transfusions and improve survival rates in critically injured patients.

  • Case Study : A systematic review involving 1150 patients showed that administration of 4-factor PCC significantly reduced mortality compared to traditional treatments such as fresh frozen plasma (FFP) .
StudySample SizeMortality RatePCC Dosage
Schlimp et al. (2023)8236% with PCC vs 15% with FFP20-30 IU/kg
Joseph et al. (2023)234No significant differenceN/A

Liver Transplantation

PCCs containing Prothrombin (18-23) have shown promise in liver transplantation procedures, where coagulopathy is prevalent due to liver dysfunction.

  • Findings : A review highlighted that patients receiving PCC required fewer red blood cell units post-transplant compared to those who did not receive PCC .
StudySample SizeRBC Units TransfusedPCC Product
Colavecchia et al. (2017)1172 units vs 4 units without PCCKcentra

Future Directions and Research Opportunities

Ongoing research is focused on optimizing the use of Prothrombin (18-23) in various clinical settings:

  • Point-of-Care Testing : The development of rapid testing devices for monitoring prothrombin levels could facilitate timely interventions in emergency settings .
  • Genetic Studies : Investigating genetic polymorphisms related to prothrombin could provide insights into individual risks for thromboembolic events, potentially guiding personalized treatment strategies .

Properties

CAS No.

103658-53-3

Molecular Formula

C32H47N7O15S2

Molecular Weight

833.9 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]-[(2R)-2-(methylamino)-3-sulfanyl-3-sulfanylidenepropanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutane-1,1,1-tricarboxylic acid

InChI

InChI=1S/C32H47N7O15S2/c1-13(2)11-17(36-22(43)14(3)35-15(4)40)23(44)37-18(12-32(29(49)50,30(51)52)31(53)54)25(46)38-10-6-7-19(38)26(47)39(27(48)21(34-5)28(55)56)24(45)16(33)8-9-20(41)42/h13-14,16-19,21,34H,6-12,33H2,1-5H3,(H,35,40)(H,36,43)(H,37,44)(H,41,42)(H,49,50)(H,51,52)(H,53,54)(H,55,56)/t14-,16-,17-,18-,19-,21+/m0/s1

InChI Key

FSRRFCISZLQALP-NMTCSRCMSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@H](CCC(=O)O)N)C(=O)[C@H](C(=S)S)NC)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C(=O)O)(C(=O)O)C(=O)O)C(=O)N1CCCC1C(=O)N(C(=O)C(CCC(=O)O)N)C(=O)C(C(=S)S)NC)NC(=O)C(C)NC(=O)C

Synonyms

Ac-Cys-Leu-Gla-Gla-Pro-Cys-NHMe
prothrombin (18-23)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.